REACTION_CXSMILES
|
[CH3:1]OC(=O)CC(C)=O.[CH2:9]([OH:13])[CH2:10][CH2:11][CH3:12].C(OCCCC)(=O)CC(C)=O.[C:25]1([CH3:31])[CH:30]=CC=[CH:27][CH:26]=1>[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]>[CH3:30][C:25]1([CH3:31])[CH:11]2[C:10]3([CH3:1])[O:13][CH:9]3[CH2:27][CH:26]1[CH2:12]2 |f:4.5.6|
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
COC(CC(=O)C)=O
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCCCC
|
Name
|
catalyst
|
Quantity
|
155 mg
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 30° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added into the mixture
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
ALIQUOT
|
Details
|
A clear liquid sample was periodically sampled
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1]OC(=O)CC(C)=O.[CH2:9]([OH:13])[CH2:10][CH2:11][CH3:12].C(OCCCC)(=O)CC(C)=O.[C:25]1([CH3:31])[CH:30]=CC=[CH:27][CH:26]=1>[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]>[CH3:30][C:25]1([CH3:31])[CH:11]2[C:10]3([CH3:1])[O:13][CH:9]3[CH2:27][CH:26]1[CH2:12]2 |f:4.5.6|
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
COC(CC(=O)C)=O
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCCCC
|
Name
|
catalyst
|
Quantity
|
155 mg
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 30° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added into the mixture
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
ALIQUOT
|
Details
|
A clear liquid sample was periodically sampled
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |